molecular formula C19H18N2OS B1613096 3-cyano-3'-thiomorpholinomethyl benzophenone CAS No. 898762-86-2

3-cyano-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613096
CAS No.: 898762-86-2
M. Wt: 322.4 g/mol
InChI Key: VITORILKRNVDLX-UHFFFAOYSA-N
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Description

3-Cyano-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a cyano (-CN) group at the 3-position of one aromatic ring and a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 3'-position of the adjacent ring. Benzophenones are widely studied for their photochemical properties, particularly as photo-initiators in polymer crosslinking due to their ability to generate radicals upon UV irradiation .

Properties

IUPAC Name

3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITORILKRNVDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643357
Record name 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-86-2
Record name 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of 3-Cyano-3’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The benzophenone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Chemistry: 3-Cyano-3’-thiomorpholinomethylbenzophenone is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, 3-Cyano-3’-thiomorpholinomethylbenzophenone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiomorpholine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzophenone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-Cyano-3'-thiomorpholinomethyl benzophenone -CN (3), -CH₂-thiomorpholine (3') C₁₉H₁₈N₂OS 338.43 High electron-withdrawing -CN group
3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone -CF₃ (3'), -CH₂-thiomorpholine (3) C₁₉H₁₈F₃NOS 365.41 Lipophilic -CF₃ enhances membrane permeability
2-Cyano-3'-thiomorpholinomethyl benzophenone -CN (2), -CH₂-thiomorpholine (3') C₁₉H₁₈N₂OS 338.43 -CN at 2-position alters electronic distribution
4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone -CN (4'), -CH₂-piperazine (3) C₂₀H₂₂N₃O 344.41 Piperazine improves water solubility

Key Findings from Structural Analysis

Substituent Position and Electronic Effects The 3-cyano group in the target compound creates a stronger electron-withdrawing effect compared to analogs with -CF₃ (e.g., ) or alkyl groups. This may enhance radical generation efficiency under UV light, critical for photo-initiation applications .

Solubility and Bioactivity The thiomorpholinomethyl group improves solubility in organic solvents compared to piperazine or morpholine derivatives (e.g., ). The -CF₃ analog exhibits higher lipophilicity (logP ~3.8 predicted), favoring membrane penetration in biological systems, whereas the -CN group increases polarity (logP ~2.5).

Photochemical Performance Benzophenones with electron-withdrawing groups (e.g., -CN, -CF₃) typically activate at higher wavelengths (>300 nm) compared to alkyl-substituted derivatives, aligning with their use in UV-initiated crosslinking .

Biological Activity

3-Cyano-3'-thiomorpholinomethyl benzophenone is a compound belonging to the benzophenone family, characterized by its unique combination of functional groups, including a cyano group and a thiomorpholine moiety. This structure suggests potential for various biological activities, making it a subject of interest in pharmaceutical and material science research.

  • Molecular Formula : C19H18N2OS
  • Molecular Weight : 322.43 g/mol
  • CAS Number : 898762-88-4

Biological Activities

Research indicates that benzophenone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Some studies have shown that benzophenone derivatives can possess significant antimicrobial effects against various pathogens. The presence of the cyano group may enhance these properties by increasing the compound's reactivity with biological macromolecules .
  • Phototoxicity : Compounds like this compound can exhibit phototoxic effects when exposed to UV light, potentially leading to DNA damage. This aspect necessitates careful evaluation for safety in consumer products, particularly in sunscreens and cosmetics .
  • Interaction with Biological Macromolecules : Interaction studies indicate that this compound can bind to proteins and nucleic acids, which is crucial for understanding its therapeutic applications and toxicity profiles. The binding affinity and specificity are essential factors influencing its biological activity.

Antimicrobial Activity

A study conducted on various benzophenone derivatives, including this compound, revealed that certain structural modifications could enhance antimicrobial efficacy. The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Phototoxicity Assessment

Research assessing the phototoxic effects of benzophenones found that exposure to UV light significantly increased the compound's ability to induce DNA strand breaks. This study utilized cell cultures to evaluate the extent of DNA damage, highlighting the need for further investigation into the safety of such compounds in topical applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4'-Cyano-3-thiomorpholinomethyl benzophenoneC19H18N2OSDifferent cyano position; varied biological activity
3-Cyano-3'-pyrrolidinomethyl benzophenoneC19H18N2OPyrrolidine instead of thiomorpholine; alters reactivity
BenzophenoneC13H10OSimpler structure; fewer applications

The table above illustrates how structural variations impact the biological activity of benzophenones. The presence of both cyano and thiomorpholine groups in this compound enhances its reactivity compared to simpler derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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